Equivalent Intraocular Pressure Reduction with a More Favorable Adverse Event Profile vs. Timolol
In a multicenter, double-masked, randomized Phase III trial comparing 0.25% nipradilol to 0.5% timolol in patients with primary open-angle glaucoma or ocular hypertension, nipradilol demonstrated comparable IOP-lowering efficacy (decrease of 4.2 mmHg vs. 4.7 mmHg at 8 weeks) with a numerically lower incidence of adverse events (10.5% vs. 12.1%) [1]. Over a 52-week long-term study, 0.25% nipradilol sustained a significant IOP reduction of 4.0 to 4.8 mmHg from baseline without evidence of tachyphylaxis [1].
| Evidence Dimension | Mean Intraocular Pressure (IOP) Reduction at 8 weeks |
|---|---|
| Target Compound Data | 4.2 mmHg decrease from baseline |
| Comparator Or Baseline | Timolol 0.5%: 4.7 mmHg decrease from baseline |
| Quantified Difference | No significant difference (0.5 mmHg absolute difference) |
| Conditions | Multicenter, double-masked, randomized trial; 196 patients; twice-daily instillation for 8 weeks |
Why This Matters
This confirms that nipradilol provides equivalent efficacy to the gold-standard timolol for IOP control, offering a clinically validated alternative with a potentially better safety margin for long-term glaucoma management.
- [1] Kanno M, Araie M, Masuda K, Takase M, Kitazawa Y, Shiose Y, Azuma I, Ogawa N, Ohdo S. Phase III long-term study and comparative clinical study of nipradilol ophthalmic solution in patients with primary open-angle glaucoma and ocular hypertension. Arzneimittelforschung. 2006;56(11):729-734. View Source
